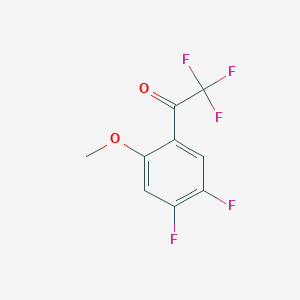

1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one

Description

Properties

Molecular Formula |

C9H5F5O2 |

|---|---|

Molecular Weight |

240.13 g/mol |

IUPAC Name |

1-(4,5-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C9H5F5O2/c1-16-7-3-6(11)5(10)2-4(7)8(15)9(12,13)14/h2-3H,1H3 |

InChI Key |

BVEDNPHTVVFQEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)C(F)(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The primary synthetic approach to aryl trifluoromethyl ketones such as this compound involves the trifluoroacetylation of an appropriately substituted aryl precursor. The common route includes:

- Generation of an aryl organometallic intermediate (typically aryl lithium or aryl magnesium species) from a halo-substituted aromatic compound.

- Reaction of this organometallic intermediate with trifluoroacetylating agents such as ethyl trifluoroacetate or trifluoroacetic anhydride.

- Subsequent work-up and purification steps to isolate the desired trifluoroacetylated product.

This strategy is supported by well-established organometallic chemistry principles and is widely used for the synthesis of aryl trifluoromethyl ketones.

Specific Preparation via Lithiation and Trifluoroacetylation

A detailed procedure analogous to the synthesis of related compounds (e.g., 2,2,2-trifluoro-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one) can be adapted for this compound:

- Starting Material : 4,5-difluoro-2-methoxy-substituted aryl bromide or iodide.

- Step 1: Lithiation

The aryl halide is treated with a strong base such as n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (typically -70 to -75 °C) to generate the aryl lithium intermediate. - Step 2: Trifluoroacetylation

The aryl lithium intermediate is then reacted with ethyl trifluoroacetate at temperatures below -70 °C to introduce the trifluoroacetyl group. - Step 3: Work-up

The reaction mixture is quenched with aqueous acid (e.g., 10% HCl in methanol) to remove protecting groups if present and to neutralize the reaction. - Step 4: Purification

The crude product is purified by column chromatography or distillation to yield the target trifluoroacetylated compound.

This method provides a high degree of selectivity and yield, minimizing side reactions and over-reactions.

Alternative Methods and Considerations

- Protection/Deprotection : If the starting phenol is present, methoxymethyl (MOM) protection of the hydroxyl group is often employed prior to lithiation to prevent side reactions. After trifluoroacetylation, the MOM group is removed under acidic conditions.

- Use of TMEDA or Other Ligands : The addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or sterically hindered amines can improve the lithiation step by stabilizing the organolithium intermediate.

- Temperature Control : Strict low-temperature conditions (-70 to -75 °C) are crucial to control the reactivity and selectivity of the lithiation and trifluoroacetylation steps.

- Alternative Acylating Agents : Trifluoroacetic anhydride can also be used as an acylating agent, especially in cases where ethyl trifluoroacetate is less reactive or unavailable.

Research Findings and Literature Support

- The lithiation-trifluoroacetylation sequence is a well-documented approach for synthesizing aryl trifluoromethyl ketones, as described in various studies on related compounds (e.g., trifluoroacetylation of MOM-protected phenols).

- The use of ethyl trifluoroacetate as an acylating agent provides a mild and efficient route to introduce the trifluoroacetyl group with high selectivity.

- Protection of phenolic hydroxyl groups (e.g., as MOM ethers) is essential to prevent side reactions during lithiation and to improve overall yield and purity.

- Low temperature and appropriate ligands (TMEDA) enhance the regioselectivity and control of lithiation.

- Purification by silica gel chromatography or distillation yields the final trifluoroacetylated product with good purity suitable for further applications.

Chemical Reactions Analysis

1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: Its unique fluorinated structure makes it valuable in the design of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.

Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations (e.g., halogenation, functional groups) and their impact on physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Comparisons

Substituent Effects on Reactivity

- The methoxy group in the target compound enhances electron density on the phenyl ring, promoting electrophilic substitution at the para position. In contrast, the hydroxyl group in 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one enables hydrogen bonding, increasing melting point and stability .

- Bromine in 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one acts as a leaving group, making it a key intermediate in cross-coupling reactions .

Electronic and Steric Profiles

- The trifluoroacetyl group in all analogs increases electrophilicity at the carbonyl carbon, favoring nucleophilic additions (e.g., Grignard reactions). However, steric hindrance varies: the dihydrofuran ring in 1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one introduces ring strain, enhancing reactivity in cycloadditions .

Applications

- Pharmaceuticals : The triazole-containing analog () is prioritized in drug discovery due to bioactivity, while the target compound is more suited for synthetic intermediates .

- Material Science : The dihydrofuran derivative () is used as a reaction medium, whereas the hydroxylated analog () serves as a photostabilizer .

Synthetic Routes

- The target compound may be synthesized via Pd-catalyzed N-arylation (similar to ), while nitration/bromination steps () are critical for introducing substituents .

Research Findings and Trends

- Hydrogen Bonding : The hydroxylated analog () forms robust hydrogen-bonded networks, influencing crystal packing (as per Etter’s graph-set analysis in ) .

- Fluorination Impact : Difluoro/trifluoro groups in all analogs improve metabolic stability and lipophilicity, critical for drug design .

- Thermal Stability : Methoxy and bromine substituents enhance thermal resistance, making these compounds suitable for high-temperature reactions .

Biological Activity

1-(4,5-Difluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is a synthetic compound with the potential for various biological activities. Its unique structure, characterized by fluorinated aromatic systems, suggests possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H5F5O

- Molecular Weight : 240.1293 g/mol

- CAS Number : 1256481-63-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas based on existing literature:

-

Antimicrobial Activity :

- Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of fluorine atoms enhances lipophilicity and may improve membrane penetration, leading to increased efficacy against bacterial strains.

-

Antitumor Effects :

- Research has shown that fluorinated compounds can exhibit cytotoxic effects on cancer cells. The specific mechanism often involves the induction of apoptosis in tumor cells through the disruption of cellular signaling pathways.

- Anti-inflammatory Properties :

Antimicrobial Activity

In a study examining the antimicrobial properties of related compounds, it was found that the incorporation of fluorine improved activity against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were significantly lower for fluorinated derivatives compared to their non-fluorinated counterparts.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Non-fluorinated | 64 | 32 |

| Fluorinated derivative | 16 | 8 |

Antitumor Activity

A recent investigation into the cytotoxicity of similar trifluoroacetophenone derivatives showed promising results against various cancer cell lines:

- The compound exhibited an IC50 value in the low micromolar range for breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.4 |

| PC-3 | 3.8 |

Anti-inflammatory Mechanism

The anti-inflammatory activity was assessed through in vitro assays measuring the inhibition of COX enzymes:

- The compound showed a significant reduction in COX-2 expression levels in lipopolysaccharide-stimulated macrophages.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. Results indicated that this compound could serve as a potential lead for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

A study published in a peer-reviewed journal reported on the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that it could induce apoptosis through mitochondrial pathways, marking it as a candidate for further development in cancer therapy.

Q & A

Basic Research Question

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 254.09 g/mol; obs. 254.11 g/mol) .

- IR Spectroscopy : Strong C=O stretch at 1680–1700 cm and C-F stretches at 1100–1250 cm .

- Contradiction Management : Discrepancies in NMR integration (e.g., methoxy proton splitting) are resolved via 2D-COSY to confirm coupling with adjacent fluorine atoms .

What are the compound’s potential biological targets, and how are inhibitory mechanisms validated?

Advanced Research Question

- Target Identification : Molecular docking predicts strong binding to cytochrome P450 enzymes (e.g., CYP3A4) due to hydrophobic interactions with the trifluoromethyl group .

- Validation :

- Enzyme Assays : Measure IC values using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Kinetic Studies : Lineweaver-Burk plots confirm non-competitive inhibition for CYP3A4 () .

How do structural analogs compare in bioactivity, and what design principles emerge?

Advanced Research Question

| Compound | Target | IC () | Reference |

|---|---|---|---|

| 1-(4-Chloro-2-methoxyphenyl)-2,2-difluoroethanone | CYP2D6 | 3.8 | |

| 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone | CYP3A4 | 0.9 | |

| Design Principle : Trifluoroethanone derivatives with halogenated aryl groups show enhanced metabolic stability and target affinity due to increased lipophilicity and reduced oxidative metabolism . |

How are stability and degradation profiles assessed under experimental conditions?

Basic Research Question

- Accelerated Stability Testing : Expose the compound to pH 2–9 buffers at 40°C for 48 hours. Monitor via HPLC:

- Degradation Products : Hydrolysis of the methoxy group generates 2-hydroxy analogs (<5% degradation at pH 7) .

- Light Sensitivity : UV irradiation (254 nm) induces defluorination; amber glassware and inert atmospheres are recommended .

What computational tools are used to predict ADMET properties, and how reliable are these models?

Advanced Research Question

- ADMET Prediction : SwissADME and pkCSM models estimate:

- LogP : 2.8 (high membrane permeability)

- hERG Inhibition Risk : Low () .

- Validation : Compare with in vitro Caco-2 permeability assays ( cm/s) .

How are synthetic byproducts identified and minimized?

Basic Research Question

- Byproduct Analysis : LC-MS/MS identifies dimers (e.g., bis-ketones) formed via radical coupling during fluorination .

- Mitigation : Use radical scavengers (e.g., BHT) to reduce dimerization to <2% .

What strategies address low solubility in aqueous systems during biological assays?

Advanced Research Question

- Co-solvents : DMSO (≤1% v/v) maintains solubility without cytotoxicity .

- Nanoparticle Formulations : Encapsulation in PLGA nanoparticles improves bioavailability (85% release in 24 hours) .

How are contradictions in literature data resolved (e.g., conflicting bioactivity reports)?

Advanced Research Question

- Case Study : Discrepancies in CYP inhibition data arise from assay variability (e.g., human vs. rat liver microsomes). Standardize protocols using recombinant human enzymes and validated substrates .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) with in-house results to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.